molecular formula C11H9FN2O3 B6385543 (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% CAS No. 1261965-69-8

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95%

Cat. No. B6385543
CAS RN: 1261965-69-8
M. Wt: 236.20 g/mol
InChI Key: ZNMHTERXCXQZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% (2,4-DHFMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. 2,4-DHFMP has been studied extensively due to its unique properties and potential applications in biochemistry, organic chemistry, and pharmaceutical research.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folic acid. (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% has also been used in the study of the synthesis of heterocyclic compounds, including pyrimidines, purines, and quinolines. It has also been used to study the synthesis of other fluorinated compounds, such as 4-fluorobenzaldehyde and 4-fluorobenzene. Additionally, (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the biosynthesis of folic acid, and the inhibition of DHFR by (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% could potentially lead to the inhibition of the synthesis of folic acid. Additionally, (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% have not been extensively studied. However, it has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folic acid. Inhibition of DHFR by (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% could potentially lead to the inhibition of the synthesis of folic acid, which could have a variety of physiological effects. Additionally, (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of acetylcholinesterase could potentially lead to increased levels of acetylcholine in the body, which could have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% in lab experiments include its availability, low cost, and ease of synthesis. Additionally, (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% is a fluorinated derivative of pyrimidine, which makes it useful for the study of the synthesis of heterocyclic compounds, including pyrimidines, purines, and quinolines. The main limitation of using (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% in lab experiments is the lack of understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

The potential future directions for the use of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of other fluorinated compounds, such as 4-fluorobenzaldehyde and 4-fluorobenzene. Additionally, (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% could be studied as a potential inhibitor of other enzymes, such as protein kinases and phosphatases. Finally, further research could be conducted on the potential applications of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% in pharmaceutical research.

Synthesis Methods

Synthesis of (2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine, 95% can be achieved through a variety of methods. The most commonly used method is the reaction of 4-fluoro-3-methoxyphenylboronic acid with 2,4-dihydroxy-5-chloropyrimidine in the presence of a palladium catalyst. Other methods include the reaction of 2,4-dihydroxy-5-chloropyrimidine with 4-fluoro-3-methoxyphenylmagnesium bromide, or the reaction of 2,4-dihydroxy-5-chloropyrimidine with 4-fluoro-3-methoxybenzaldehyde in the presence of a palladium catalyst.

properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-4-6(2-3-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMHTERXCXQZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-fluoro-3-methoxyphenyl)pyrimidine

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